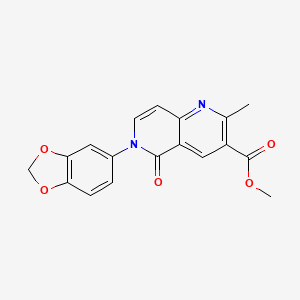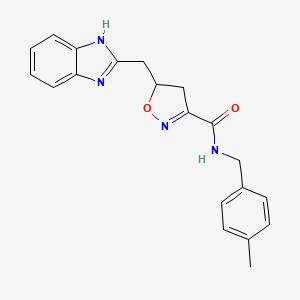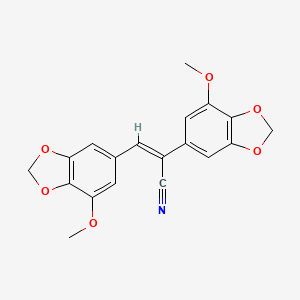![molecular formula C13H18N4 B11467251 2-[1-(4-ethylbenzyl)-1H-1,2,3-triazol-4-yl]ethanamine](/img/structure/B11467251.png)
2-[1-(4-ethylbenzyl)-1H-1,2,3-triazol-4-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(4-ETHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-AMINE is an organic compound that features a triazole ring substituted with an ethylphenylmethyl group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-ETHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-AMINE typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Substitution with 4-Ethylphenylmethyl Group: The triazole ring is then substituted with a 4-ethylphenylmethyl group using appropriate reagents and conditions.
Attachment of the Ethanamine Chain: Finally, the ethanamine chain is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-ETHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the ethanamine chain.
Substitution: The ethylphenylmethyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution can produce a variety of substituted triazole compounds.
Scientific Research Applications
2-{1-[(4-ETHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-AMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{1-[(4-ETHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-AMINE involves its interaction with specific molecular targets. The triazole ring and ethanamine chain may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{1-[(4-ETHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-AMINE is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The combination of the ethylphenylmethyl group and the ethanamine chain further distinguishes it from other similar compounds, potentially offering unique reactivity and applications.
Properties
Molecular Formula |
C13H18N4 |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-[1-[(4-ethylphenyl)methyl]triazol-4-yl]ethanamine |
InChI |
InChI=1S/C13H18N4/c1-2-11-3-5-12(6-4-11)9-17-10-13(7-8-14)15-16-17/h3-6,10H,2,7-9,14H2,1H3 |
InChI Key |
XJKNXHPJTSPFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C=C(N=N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[8-amino-3,7-dicyano-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-6-yl]benzoate](/img/structure/B11467178.png)

![3-[(3-acetylphenyl)amino]-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B11467182.png)

![N-[4-(methoxymethyl)-2-[3-(4-methoxyphenyl)-1,2-oxazol-4-yl]-6-methylthieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B11467198.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-bromophenyl)propanamide](/img/structure/B11467201.png)
![7-{3-[(3-chlorobenzyl)oxy]phenyl}-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11467206.png)
![6-hydroxy-3-methyl-N-phenyl-4-(pyridin-3-yl)-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11467209.png)
![6,8-Dioxabicyclo[3.2.1]octan-4-one, oxime](/img/structure/B11467221.png)
![2-(2-chlorobenzyl)-5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11467228.png)
![N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11467235.png)
![3-[5-(4-fluorophenyl)furan-2-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B11467257.png)
![ethyl 6-benzoylimino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11467264.png)
